Phortress

Vue d'ensemble

Description

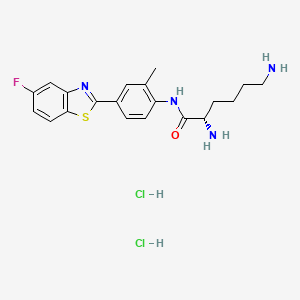

Phortress est un agent antitumoral expérimental nouveau, puissant et sélectif. Il s'agit d'un prodrug amide lysyl du benzothiazole 2-(4-amino-3-méthylphényl)-5-fluorobenzothiazole, communément appelé 5-fluoro 203. This compound présente une activité sélective contre les carcinomes d'origine humaine du sein, de l'ovaire et du rein . Son mécanisme d'action implique une activation métabolique par le cytochrome P450 1A1 en espèces électrophile, qui génèrent des adduits d'ADN uniquement dans les tumeurs sensibles .

Mécanisme D'action

Mode of Action

Phortress is a prodrug that is metabolically activated by Cytochrome P450 1A1 (CYP1A1) to generate electrophilic species . This activation process involves the induction of CYP1A1-catalyzed biotransformation of this compound . The electrophilic species generated covalently bind to DNA, causing lethal damage to sensitive tumor cells .

Biochemical Pathways

The biochemical pathway of this compound involves the Aryl Hydrocarbon Receptor (AhR) signaling pathway . Upon uptake into sensitive cells, this compound binds to AhR and translocates into the nucleus . This triggers the induction of the cytochrome P450 isoform CYP1A1 . The activated CYP1A1 then converts this compound into an electrophilic reactive intermediate .

Pharmacokinetics

The pharmacokinetics of this compound involve its metabolic activation by CYP1A1 . Preclinical toxicokinetic studies have been conducted to determine this compound’ maximum tolerated dose and advise a safe starting dose for clinical evaluation . .

Result of Action

The result of this compound’ action is the formation of extensive DNA adducts, leading to cell death . This occurs as the electrophilic species generated from this compound covalently bind to DNA . This mechanism of action is distinct from all classes of chemotherapeutic agents currently in the clinic .

Action Environment

The action of this compound is influenced by the presence of cancer cells, both in vitro and in vivo . The prodrug this compound liberates its active form in the presence of cancer cells . .

Analyse Biochimique

Biochemical Properties

Phortress interacts with various enzymes and proteins in biochemical reactions. It is converted to its active form, 5F 203, in plasma . This conversion involves the aryl hydrocarbon receptor (AhR), leading to the induction of cytochrome p450 CYP1A1 . The active form of this compound then forms DNA adducts in sensitive cells, leading to cell death .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by causing DNA adduct formation and subsequent toxicity . This can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves several steps. After being converted to its active form, 5F 203, it binds to the AhR . This binding triggers nuclear translocation, leading to the induction of cytochrome p450 CYP1A1 . The active form of this compound then generates a reactive intermediate, probably a nitrenium species, which forms DNA adducts in sensitive cells . This leads to cell death .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. It has been observed that the concentration- and time-dependent inflammatory response of precision-cut lung slices (PCLS) to this compound precedes relevant tissue damage by a few days . The no-observable adverse effect level (NOAEL) for 24, 48, and 72h exposures was established as 10µM this compound .

Metabolic Pathways

This compound is involved in several metabolic pathways. After being converted to its active form, it induces cytochrome p450 CYP1A1 . This enzyme plays a crucial role in the metabolism of this compound.

Méthodes De Préparation

Phortress est synthétisé par condensation du 2-(4-amino-3-méthylphényl)-5-fluorobenzothiazole avec la L-lysine protégée par Boc en présence de carbodiimide dans le chlorure de méthylène . Cette voie de synthèse implique la formation d'une liaison peptidique entre les parties benzothiazole et lysine. Les conditions réactionnelles comprennent généralement l'utilisation de solvants anhydres et d'une atmosphère inerte pour empêcher les réactions secondaires indésirables.

Les méthodes de production industrielle de this compound ne sont pas largement documentées, mais elles impliquent probablement des voies de synthèse similaires optimisées pour la production à grande échelle. Cela peut inclure l'utilisation de réacteurs à écoulement continu et d'équipements de synthèse automatisés pour garantir une qualité et un rendement constants du produit.

Analyse Des Réactions Chimiques

Phortress subit plusieurs types de réactions chimiques, principalement entraînées par son noyau benzothiazole et la présence de l'atome de fluor. Les réactions clés incluent:

Réduction : Bien que moins fréquentes, des réactions de réduction peuvent se produire dans des conditions spécifiques, modifiant les propriétés électroniques du cycle benzothiazole.

Substitution : L'atome de fluor dans this compound peut participer à des réactions de substitution nucléophile, en particulier en conditions basiques.

Les réactifs et conditions courants utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d'hydrogène, des agents réducteurs comme le borohydrure de sodium et des nucléophiles comme le méthylate de sodium. Les principaux produits formés à partir de ces réactions sont généralement des dérivés de la structure benzothiazole originale, avec des modifications aux groupes fluor ou amino.

4. Applications de la recherche scientifique

This compound a une large gamme d'applications de recherche scientifique, en particulier dans les domaines de la chimie, de la biologie, de la médecine et de l'industrie:

Chimie : this compound est utilisé comme composé modèle pour étudier la réactivité et la stabilité des dérivés benzothiazole. Sa structure unique permet aux chercheurs d'explorer diverses modifications synthétiques et leurs effets sur l'activité biologique.

Biologie : En recherche biologique, this compound est utilisé pour étudier les mécanismes de formation et de réparation des adduits d'ADN.

Médecine : this compound est principalement étudié pour son activité antitumorale. Des essais cliniques sont en cours pour évaluer son efficacité et sa sécurité chez les patients atteints de cancer.

Industrie : Dans l'industrie pharmaceutique, this compound est en cours de développement comme un agent chimiothérapeutique potentiel. Son mécanisme d'action unique et sa sélectivité en font un candidat prometteur pour la thérapie anticancéreuse ciblée.

5. Mécanisme d'action

Le mécanisme d'action de this compound implique son activation métabolique par le cytochrome P450 1A1. Lors de l'activation, this compound est converti en espèces électrophile réactives qui forment des adduits d'ADN dans les cellules tumorales sensibles . Cela conduit à des dommages à l'ADN, à l'arrêt du cycle cellulaire et, finalement, à la mort cellulaire. Les cibles moléculaires de this compound comprennent le récepteur de l'hydrocarbure aromatique, qui module l'induction de la transcription du cytochrome P450 1A1 . Les voies impliquées dans son mécanisme d'action comprennent les cascades Ras-Raf-Mek-Erk et PI3K-Akt, qui sont essentielles pour la prolifération et la survie cellulaires .

Applications De Recherche Scientifique

Phortress has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

Chemistry: this compound is used as a model compound to study the reactivity and stability of benzothiazole derivatives. Its unique structure allows researchers to explore various synthetic modifications and their effects on biological activity.

Biology: In biological research, this compound is employed to investigate the mechanisms of DNA adduct formation and repair.

Medicine: this compound is primarily studied for its antitumor activity. Clinical trials are ongoing to evaluate its efficacy and safety in cancer patients.

Industry: In the pharmaceutical industry, this compound is being developed as a potential chemotherapeutic agent. Its unique mechanism of action and selectivity make it a promising candidate for targeted cancer therapy.

Comparaison Avec Des Composés Similaires

Phortress appartient à une classe de composés appelés 2-arylbenzothiazoles. Des composés similaires incluent:

2-(4-amino-3-méthylphényl)benzothiazole (DF 203) : Ce composé est structurellement similaire à this compound mais ne possède pas l'atome de fluor.

5-fluoro 203 : Le composé parent de this compound, 5-fluoro 203, partage le même noyau benzothiazole mais sans la modification amide lysyl.

Indirubine : Un ligand naturel du récepteur des hydrocarbures aromatiques avec une structure similaire basée sur un cycle benzimidazole.

This compound est unique dans son activation sélective par le cytochrome P450 1A1 et sa capacité à former des adduits d'ADN spécifiquement dans les cellules tumorales sensibles. Cette sélectivité et ce mécanisme d'action ciblé le distinguent des autres composés similaires et en font un candidat prometteur pour la thérapie anticancéreuse.

Propriétés

IUPAC Name |

(2S)-2,6-diamino-N-[4-(5-fluoro-1,3-benzothiazol-2-yl)-2-methylphenyl]hexanamide;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23FN4OS.2ClH/c1-12-10-13(20-25-17-11-14(21)6-8-18(17)27-20)5-7-16(12)24-19(26)15(23)4-2-3-9-22;;/h5-8,10-11,15H,2-4,9,22-23H2,1H3,(H,24,26);2*1H/t15-;;/m0../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZSMNTOCJVVFEU-CKUXDGONSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C2=NC3=C(S2)C=CC(=C3)F)NC(=O)C(CCCCN)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=CC(=C1)C2=NC3=C(S2)C=CC(=C3)F)NC(=O)[C@H](CCCCN)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25Cl2FN4OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

459.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

328087-38-3 | |

| Record name | Phortress | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0328087383 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PHORTRESS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AXR52N9SMF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

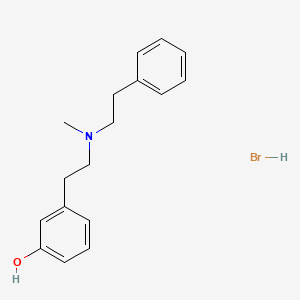

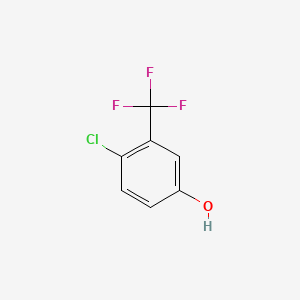

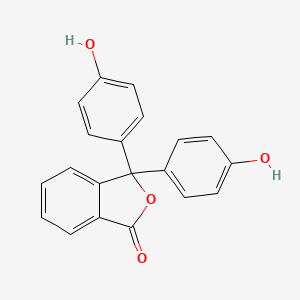

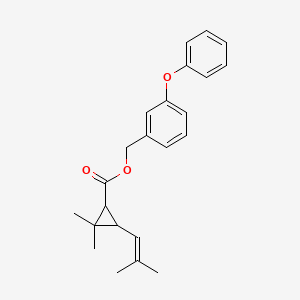

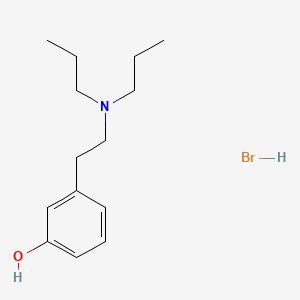

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-but-2-enedioic acid;3-[2-[ethyl(2-phenylethyl)amino]ethyl]phenol](/img/structure/B1677632.png)